4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethylphenyl)benzamide
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Overview
Description
4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethylphenyl)benzamide is an organic compound with interesting chemical and biological properties. The combination of its benzofuran core and ethylphenylbenzamide moiety allows it to interact with various molecular targets, making it valuable in multiple fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethylphenyl)benzamide typically involves a multi-step reaction sequence:
Formation of the benzofuran core: : Starting from 2,3-dihydro-2,2-dimethylbenzofuran, which can be synthesized via cyclization of suitable precursors.
Attachment of the oxy-methyl group: : This step usually involves a nucleophilic substitution reaction, where a suitable leaving group on a methyl group reacts with the benzofuran core.
Amide bond formation: : Finally, the reaction between the intermediate product and 4-ethylphenylamine yields the target compound.
Industrial Production Methods
On an industrial scale, the production of this compound might involve optimization of reaction conditions such as temperature, pressure, and use of catalysts to increase yield and purity. Continuous flow reactions and large-scale purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the benzofuran core, leading to the formation of quinones.
Reduction: : The amide bond can be reduced to amines under suitable conditions.
Substitution: : Various substitution reactions at the benzofuran core or the benzamide moiety can yield derivatives with modified properties.
Common Reagents and Conditions
Oxidation: : Peroxy acids or oxygen in the presence of catalysts.
Reduction: : Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: : Halogenated intermediates, with bases or acids as catalysts.
Major Products
Oxidation: : Quinones, hydroxy derivatives.
Reduction: : Amines.
Substitution: : Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block for synthesizing more complex molecules due to its versatile functional groups.
Biology
It has been studied for its potential interaction with biological macromolecules, making it a candidate for drug development.
Medicine
Research indicates its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Industry
It is used in the synthesis of dyes, fragrances, and other industrial chemicals due to its stable structure and reactivity.
Mechanism of Action
The compound exerts its effects primarily through binding to specific molecular targets, such as receptors or enzymes. The benzofuran core and ethylphenylbenzamide moiety interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. This interaction triggers a cascade of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-methylphenyl)benzamide
4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-chlorophenyl)benzamide
Uniqueness
Compared to similar compounds, 4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethylphenyl)benzamide exhibits unique interactions due to the ethyl group on the phenyl ring. This slight variation can significantly impact its binding affinity and specificity, making it distinct in its biological and chemical behavior.
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-ethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO3/c1-4-18-10-14-22(15-11-18)27-25(28)20-12-8-19(9-13-20)17-29-23-7-5-6-21-16-26(2,3)30-24(21)23/h5-15H,4,16-17H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGKPEWTIZPBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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